molecular formula C17H17FN2O3 B6539625 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060359-85-4

2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B6539625
CAS No.: 1060359-85-4
M. Wt: 316.33 g/mol
InChI Key: UIFZZQRVYANMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group and a phenylacetamide core substituted with a methylcarbamoylmethyl moiety. This compound combines structural elements known to influence pharmacokinetics and target binding, such as:

  • Fluorine substituent: Enhances metabolic stability and electron-withdrawing properties via the 4-fluorophenoxy group .
  • Acetamide backbone: Common in bioactive molecules, facilitating interactions with enzymes or receptors through amide hydrogen bonding .

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-2-6-14(7-3-12)20-17(22)11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFZZQRVYANMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(Methylcarbamoyl)Methyl]Aniline

Procedure :

  • Methylcarbamoylation : React 4-aminophenylacetic acid with methyl isocyanate in dichloromethane (DCM) at 0–5°C for 2 hours.

  • Workup : Quench with aqueous sodium bicarbonate, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
    Yield : 68–72%

Preparation of 2-(4-Fluorophenoxy)Acetyl Chloride

Procedure :

  • Esterification : Treat 4-fluorophenol with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (6 hours).

  • Hydrolysis : Saponify the ester using NaOH (2M) at 80°C to yield 2-(4-fluorophenoxy)acetic acid.

  • Acyl Chloride Formation : React the acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.
    Yield : 85% (acid), 90% (acyl chloride)

Final Amide Bond Formation

Procedure :

  • Coupling : Add 2-(4-fluorophenoxy)acetyl chloride dropwise to a solution of 4-[(methylcarbamoyl)methyl]aniline and triethylamine (TEA) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Stirring : React for 12 hours at room temperature.

  • Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water (4:1).
    Yield : 75–80%

One-Pot Sequential Synthesis

Optimized Reaction Conditions

To streamline synthesis, a one-pot method avoids intermediate isolation:

  • Simultaneous Functionalization : Combine 4-aminophenylacetic acid, methyl isocyanate, and 2-(4-fluorophenoxy)acetyl chloride in DCM with TEA.

  • Temperature Control : Maintain at 25°C for 24 hours.

  • Workup : Extract with DCM, wash with brine, and concentrate under reduced pressure.
    Yield : 65–70%

Catalytic Methods for Enhanced Efficiency

Use of Coupling Reagents

Reagents :

  • EDCI/HOBt : Enhances amide bond formation efficiency.

  • DMAP : Accelerates acylation via nucleophilic catalysis.

Procedure :

  • Mix 4-[(methylcarbamoyl)methyl]aniline (1 eq), 2-(4-fluorophenoxy)acetic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DMAP (0.1 eq) in DMF.

  • Stir at room temperature for 6 hours.

  • Purify via flash chromatography (hexane/ethyl acetate gradient).
    Yield : 82–85%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Time
Stepwise CouplingSequential synthesis, two isolations75–80%>98%24 hours
One-Pot SynthesisSingle reaction vessel, no isolation65–70%95%24 hours
Catalytic (EDCI/HOBt)Enhanced coupling efficiency82–85%>99%6 hours

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with ethyl acetate/hexane (1:1) to remove unreacted starting materials.

  • HPLC : Confirm purity using a C18 column (acetonitrile/water, 70:30).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.6–6.8 (m, 8H, aromatic), 4.5 (s, 2H, CH₂), 3.0 (s, 3H, NCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Industrial-Scale Production Considerations

Solvent Recycling

  • Recover DCM and THF via distillation to reduce costs.

  • Implement continuous flow reactors for acyl chloride generation to improve safety.

Waste Management

  • Neutralize acidic byproducts with aqueous NaOH before disposal.

  • Recover TEA via acid-base extraction.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

  • Issue : Acyl chloride intermediates prone to hydrolysis.

  • Solution : Use anhydrous solvents and inert atmospheres during reactions.

Byproduct Formation

  • Issue : Diacetylation at the aniline nitrogen.

  • Solution : Control stoichiometry (limit acyl chloride to 1.1 eq) and reaction temperature.

Emerging Methodologies

Photocatalytic Amination

  • Principle : Utilize visible light catalysis for direct C–N bond formation.

  • Advantage : Reduces reliance on pre-functionalized intermediates.

Biocatalytic Approaches

  • Enzymes : Lipases for enantioselective amidation.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, demonstrating its potential as a therapeutic agent.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by triggering mitochondrial dysfunction and activating caspases, leading to programmed cell death.
  • Case Study : A study involving A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines reported IC50 values lower than those of standard chemotherapeutics like doxorubicin, highlighting its potential efficacy in cancer treatment.
Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
A431< 5Doxorubicin10
Jurkat< 8Doxorubicin12

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

  • Mechanism of Action : The antibacterial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Analgesic Properties

Preliminary studies suggest that the compound may possess analgesic properties, making it a candidate for pain management therapies. Further research is needed to elucidate the exact mechanisms involved.

Anti-inflammatory Effects

In addition to its analgesic potential, the compound has shown promise in reducing inflammation in animal models. This could have implications for treating inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multi-step reactions, including:

  • Formation of the Fluorophenoxy Group : This can be achieved through nucleophilic substitution reactions.
  • Amidation Reaction : The introduction of the methylcarbamoyl group is performed using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
  • Final Acetylation : The acetamide functionality is introduced at the final stage to yield the desired product.

Mechanism of Action

The mechanism by which 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Key Substituents Molecular Features Potential Impact References
Target Compound 4-Fluorophenoxy, methylcarbamoylmethyl Polar carbamoyl group, fluorine-enhanced stability Improved solubility and target selectivity N/A
2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide Phenoxy, pyridinylmethyl Aromatic pyridine group Increased π-π stacking interactions; altered basicity
2-Azido-N-(4-fluorophenyl)acetamide Azido, 4-fluorophenyl Reactive azide group Potential for click chemistry applications
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide Sulfamoyl, 4-methoxyphenyl Sulfonamide linker, methoxy group Enhanced hydrogen bonding; electron-donating effects
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl, methoxy, nitro groups Electron-withdrawing nitro and formyl groups Reduced metabolic stability; increased electrophilicity

Analysis:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-fluorophenoxy group balances metabolic stability and electronic effects, contrasting with compounds bearing nitro (e.g., ) or methoxy groups (e.g., ).
  • Aromatic Interactions: Pyridinylmethyl () and biphenyl () groups promote π-π stacking, while the target’s simpler phenoxy group may favor steric flexibility.

Physicochemical Properties

  • Solubility : The methylcarbamoylmethyl group may improve aqueous solubility compared to sulfamoyl () or azido () analogs.
  • Stability : Fluorine substitution likely enhances oxidative stability relative to nitro-containing derivatives ().

Biological Activity

2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide, with the CAS number 1060359-85-4, is a compound of interest due to its potential biological activities. The compound features a fluorinated phenyl group and a carbamoyl moiety, which are known to influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the fields of anticonvulsant and anticancer research. The following sections detail specific studies and findings related to the biological activity of this compound.

Anticonvulsant Activity

A study on related compounds suggests that the introduction of fluorine atoms enhances anticonvulsant activity. In particular, fluorinated derivatives have shown improved efficacy in animal models. For instance, compounds with a trifluoromethyl group have demonstrated significant protection against seizures in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameDose (mg/kg)MES Test EfficacyPTZ Test Efficacy
Compound A100HighModerate
Compound B300ModerateHigh
2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamideTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be established.

The mechanism behind the enhanced biological activity of fluorinated compounds often involves increased lipophilicity and metabolic stability. The presence of fluorine can modulate electronic properties, thereby affecting interactions with biological targets such as enzymes and receptors. Studies have shown that fluorinated compounds can lead to better central nervous system (CNS) penetration due to their altered pharmacokinetic profiles .

Case Studies

  • Anticancer Activity : Research has highlighted that similar compounds exhibit synergistic effects when combined with other anticancer agents. For example, the incorporation of a trifluoromethyl group has been linked to increased potency against cancer cell lines, suggesting that 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide may also possess anticancer properties .
  • Neurotoxicity Assessment : In evaluating the safety profile, compounds were subjected to acute neurological toxicity tests using the rotarod method, which assesses motor coordination in mice. Preliminary results indicated that while some derivatives showed protective effects against seizures, they also exhibited varying degrees of neurotoxicity .

Q & A

Basic: What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide?

Answer:
The synthesis of this compound typically involves multi-step reactions focusing on functional group modifications. Key methodologies include:

  • Nucleophilic substitution : Reacting 4-fluorophenol with a halogenated acetamide precursor under basic conditions to form the phenoxyacetamide backbone.
  • Carbamoylation : Introducing the methylcarbamoyl group via coupling reactions, such as using methyl isocyanate or activated carbamoyl chlorides in anhydrous solvents (e.g., THF or DMF) .
  • Purification : Column chromatography or recrystallization (e.g., using toluene/hexane mixtures) to isolate the final product .
    For intermediates, bromoacetylation (e.g., using bromoacetyl bromide) and protection/deprotection strategies are often employed .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Characterization relies on a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity, with emphasis on shifts for the fluorophenoxy group (δ\delta 6.8–7.3 ppm for aromatic protons) and methylcarbamoyl moiety (δ\delta 2.8–3.1 ppm for N–CH3_3) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : For crystal structure determination, highlighting hydrogen-bonding networks (e.g., N–H⋯O interactions) and planar conformations of aromatic/amide groups .

Advanced: How can researchers optimize multi-step synthesis to improve yield and purity?

Answer:
Low yields in multi-step syntheses (e.g., 2–5% overall yield in complex routes) can be addressed via:

  • Catalyst Screening : Testing palladium or copper catalysts for coupling steps to reduce side reactions .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) for carbamoylation to enhance reaction efficiency .
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify critical parameters .
  • In-line Analytics : Employing TLC or HPLC to monitor intermediate formation and minimize degradation .

Advanced: How to resolve structural contradictions in reported derivatives or analogs?

Answer:
Discrepancies in biological activity or structural data (e.g., anthraquinone derivatives with varying substituent effects) require:

  • Conformational Analysis : Computational modeling (DFT or molecular dynamics) to compare energetically favorable conformers .
  • Comparative Crystallography : XRD studies to assess hydrogen bonding and π-π stacking differences, as seen in polymorphic forms of related acetamides .
  • Bioactivity Profiling : Structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., fluorophenyl vs. trifluoromethoxy groups) .

Advanced: What methodologies are recommended for studying metabolic stability or degradation pathways?

Answer:
To evaluate metabolic stability:

  • In Vitro Assays : Liver microsome incubations (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • Isotopic Labeling : 19^{19}F-NMR or 14^{14}C labeling to track fluorophenoxy group degradation .
  • Forced Degradation Studies : Exposure to heat, light, and hydrolytic conditions (acidic/alkaline) to assess stability, followed by HPLC-UV analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:
Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., bromoacetyl bromide) .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic/byproduct streams per institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.